2-Chlorodibenzo[b,f]thiepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClS |
|---|---|
Molecular Weight |
244.74g/mol |
IUPAC Name |
3-chlorobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9ClS/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H |
InChI Key |
LOVVGMSLLUKPKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo B,f Thiepine and Its Halogenated Derivatives
Retrosynthetic Analysis of the Dibenzo[b,f]thiepine Core
A retrosynthetic analysis of the dibenzo[b,f]thiepine core (1c) reveals several logical disconnections that form the basis of the primary synthetic routes. beilstein-journals.org The central seven-membered thiepine (B12651377) ring is the main target for disconnection.
One common strategy involves disconnecting the two carbon-carbon bonds of the ethene bridge, leading back to a bis(aryl) sulfide (B99878) precursor containing two carbonyl groups, such as a dialdehyde (B1249045). This dialdehyde can be formed from two separate aryl units, suggesting a convergent synthesis. This retrosynthetic pathway points toward an intramolecular McMurry coupling as a key forward-reaction step. nih.govacs.org
Another approach is to disconnect one of the aryl-sulfur bonds. This leads to precursors like 2-bromophenyl 2-vinylphenyl sulfide, setting the stage for an intramolecular Mizoroki-Heck reaction to form the thiepine ring. acs.org
A classical disconnection breaks one of the carbon-carbon bonds within the seven-membered ring adjacent to an aromatic ring. This strategy points towards intramolecular Friedel-Crafts-type cyclizations. The precursor for such a reaction is typically a 2-(phenylthio)phenylacetic acid or a related derivative, where the cyclization forms the 10,11-dihydrodibenzo[b,f]thiepin-10-one intermediate. acs.org This ketone is a versatile synthon for further chemical modifications. researchgate.net
Finally, a rearrangement-based retrosynthetic approach considers the thioxanthene (B1196266) skeleton as a precursor. A ring-expansion strategy, breaking a C-C bond in the xanthene core, suggests that an acid-induced rearrangement of a 9-(hydroxymethyl)thioxanthene derivative could lead to the dibenzo[b,f]thiepine scaffold. acs.org
Established Synthetic Routes to the Dibenzo[b,f]thiepine Scaffold
Several established methods are utilized to construct the dibenzo[b,f]thiepine ring system, many of which can be adapted for the synthesis of halogenated derivatives like 2-chlorodibenzo[b,f]thiepine.
Intramolecular Friedel-Crafts cyclization is a cornerstone for the synthesis of the dibenzo[b,f]thiepin-10(11H)-one skeleton. This reaction typically involves the cyclization of a 2-(arylsulfanyl)phenylacetic acid derivative in the presence of a strong acid catalyst.
A specific route to a chlorinated derivative, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, employs this strategy. The synthesis begins with the condensation of o-nitrochlorobenzene and 4-chlorothiophenol (B41493). Following reduction of the nitro group to an amine and subsequent acylation, a final Friedel-Crafts cyclization step forges the seven-membered ring to yield the target ketone. evitachem.com Another established method involves treating bis(aryl) sulfides with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃). acs.org The cyclization of (phenoxymethyl)benzoyl chlorides is also a viable method for related oxygen-containing scaffolds. nih.gov
| Precursor Type | Catalyst/Conditions | Product | Ref |
| 2-(Arylsulfanyl)phenylacetic acid | Strong acid (e.g., PPA) | Dibenzo[b,f]thiepin-10(11H)-one | acs.org |
| Bis(aryl) sulfide | Chloroacetyl chloride, AlCl₃ | Dibenzo[b,f]thiepin-10(11H)-one | acs.org |
| Acylated 2-amino-4'-chlorodiphenyl sulfide | Friedel-Crafts catalyst | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one | evitachem.com |
An alternative route to the dibenzo[b,f]thiepine framework involves the acid-induced rearrangement of 9-(hydroxymethyl)thioxanthene p-toluenesulfonate. acs.org This method represents a ring-expansion strategy where the six-membered central ring of the thioxanthene is converted into the seven-membered thiepine ring. While effective, this route can sometimes be limited by the availability of the elaborate starting materials required. acs.org A related process, the oxidative ring-expansion of methyl hydrogen thioxanthenylmalonate using manganese(III) acetate, was attempted but did not yield the desired dibenzo[b,f]thiepincarboxylate. semanticscholar.org
The intramolecular McMurry coupling of a dicarbonyl compound is a powerful method for forming the central olefinic bond of the dibenzo[b,f]thiepine core. This reaction utilizes low-valent titanium species, typically generated from TiCl₄ and a reducing agent like zinc, to deoxygenatively couple two carbonyl groups. thieme-connect.deresearchgate.net
Table of McMurry Coupling for Dibenzo[b,f]thiepine Synthesis
| Substrate | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| 2,2'-Thiodibenzaldehyde | TiCl₄, Zn, THF, reflux | Dibenzo[b,f]thiepine | 58% | acs.org |
The palladium-catalyzed intramolecular Mizoroki-Heck reaction provides a modern approach to the dibenzo[b,f]thiepine scaffold. chim.it This method involves the cyclization of a precursor such as 2-bromophenyl 2-vinylphenyl sulfide. acs.org The reaction forms a new carbon-carbon bond between the vinyl group and the aryl bromide, closing the seven-membered ring.
This strategy has been successfully applied to the synthesis of the parent dibenzo[b,f]thiepine. shd.org.rs However, a potential side reaction is the formation of six-membered ring products through exo-cyclization, which can compete with the desired endo-cyclization leading to the seven-membered thiepine. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial to control the regioselectivity of the cyclization. nih.govresearchgate.net Microwave-assisted Heck reactions have also been employed for the synthesis of related seven-membered heterocycles, often resulting in good yields and reduced reaction times. mdpi.com
Cyclization Reactions
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including the dibenzo[b,f]thiepine scaffold. This approach typically involves the synthesis of an acyclic diene precursor containing a sulfur tether, which then undergoes an intramolecular cyclization reaction catalyzed by a ruthenium catalyst, such as the Hoveyda-Grubbs catalyst. acs.org
One strategy involves the preparation of bis(2-vinylphenyl) sulfide. This precursor can be synthesized and subsequently subjected to RCM to furnish dibenzo[b,f]thiepine. acs.org Similarly, the RCM of bis(2-vinylphenyl) sulfone has been shown to produce dibenzo[b,f]thiepine 5,5-dioxide in excellent yield. acs.org The versatility of RCM allows for the synthesis of a range of dibenzo[b,f]thiepine and dibenzo[b,f]oxepine derivatives in very good to excellent yields. researchgate.net This methodology offers a convergent and efficient route to these important heterocyclic systems. acs.orgresearchgate.net RCM has also been successfully applied in the synthesis of other related heteropines, such as dibenzo[b,f]silepines. acs.org
Precursor Synthesis Strategies
The synthesis of the dibenzo[b,f]thiepine core often relies on the preparation of key precursors that can be cyclized to form the seven-membered ring. These strategies focus on constructing the diaryl sulfide backbone, which is a critical intermediate.
The formation of diaryl sulfides is a fundamental step in many synthetic routes toward dibenzo[b,f]thiepines. These intermediates are valuable for the production of various pharmaceutical compounds. google.com One common method involves the reaction of a halogen-substituted phenyl derivative with a disulfide derivative in the presence of a metal catalyst to form the sulfide bond. google.com For example, bis(3,5-dimethoxyphenyl)disulfide is a useful intermediate for the synthesis of certain dibenzo[b,f]thiepine derivatives. google.com
Another approach involves the cleavage of suitable diaryl disulfides or selenides bearing masked aldehyde functionalities with a metalated species to generate unsymmetrical diaryl sulfides. researchgate.net These unsymmetrical intermediates can then be further elaborated to the target thiepins.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings and has been successfully employed in the synthesis of precursors for dibenzo[b,f]thiepines. researchgate.netnih.govki.se This method involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. harvard.edunih.gov
An alternative pathway to the dibenzo[b,f]thiepine core involves the cyclization of 2-(2-arythiophenyl)acetic acids. This method provides access to dibenzo[b,f]thiepin-10(11H)-ones, which are versatile intermediates for further functionalization. researchgate.net The synthesis of the 2-(2-arythiophenyl)acetic acid precursor is a key step in this approach. These intermediates can be prepared through various methods, setting the stage for an intramolecular Friedel-Crafts type reaction to close the seven-membered ring.
Ortho-Metalation and Sulfide Formation
Specific Approaches to Chlorinated Dibenzo[b,f]thiepines, including this compound
Chlorinated dibenzo[b,f]thiepines are an important subclass of these compounds, often serving as precursors for pharmacologically active molecules. evitachem.comlookchem.com
Direct Halogenation of the Dibenzo[b,f]thiepine Ring System (e.g., using N-chlorosuccinimide)
Direct halogenation of the pre-formed dibenzo[b,f]thiepine ring system is a common method for introducing chlorine atoms. N-chlorosuccinimide (NCS) is a frequently used reagent for this purpose. tandfonline.comresearchgate.netgoogle.com The reaction is typically carried out in an inert solvent. For instance, a thiepine can be chlorinated at the α-position using NCS in dry ether. tandfonline.com This method can also be applied to related systems, such as the chlorination of iminodibenzyls using NCS. google.com The reactivity of the dibenzo[b,f]thiepine ring allows for regioselective chlorination under controlled conditions, providing access to specific chlorinated derivatives.
A synthesis for 2-chlorodibenzo[b,f]thiepin-10(11H)-one involves a multi-step sequence starting with the condensation of o-nitrochlorobenzene and 4-chlorothiophenol to form 2-nitro-4'-chlorodiphenyl sulfide. evitachem.com This is followed by reduction of the nitro group, acylation, and finally, a Friedel-Crafts cyclization to yield the target chlorinated dibenzo[b,f]thiepinone. evitachem.com
Synthesis from Pre-chlorinated Aromatic Precursors
The synthesis of chlorinated dibenzo[b,f]thiepine derivatives frequently commences with aromatic compounds that already contain a chlorine atom. This approach ensures the presence of the halogen in the final molecular structure. For instance, the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one can be initiated from o-nitrochlorobenzene and 4-chlorothiophenol. evitachem.com These precursors undergo a condensation reaction in the presence of a base to yield 2-nitro-4'-chlorodiphenyl sulfide. evitachem.com Subsequent chemical transformations, including reduction of the nitro group and cyclization, lead to the desired chlorinated thiepine structure. evitachem.com
Another example involves the reaction of 2-iodobenzoic acid with 2-methoxythiophenol to produce 2-(2-methoxyphenylthio)benzoic acid. clockss.org This intermediate can then be subjected to a series of reactions, including reduction and treatment with hydrogen bromide, to form a precursor suitable for cyclization. clockss.org To prevent unwanted side reactions, such as bromination at a reactive position, a fluorine atom can be used as a blocking group. clockss.org
Formation of the Chlorinated Thiepine Ring via Cyclization Reactions
A critical step in the synthesis of this compound is the formation of the central seven-membered thiepine ring through cyclization. Various cyclization strategies have been employed to achieve this.
One common method is the Friedel-Crafts reaction. evitachem.com Following the initial condensation and reduction steps that form 2-amino-4'-chlorodiphenyl sulfide, an acylation reaction is performed. evitachem.com The resulting intermediate then undergoes an intramolecular Friedel-Crafts cyclization to yield 2-chlorodibenzo[b,f]thiepin-10(11H)-one. evitachem.com
Palladium-catalyzed reactions also offer an efficient route. For example, a double palladium-catalyzed C-S bond formation using potassium thioacetate (B1230152) as a sulfur source has been utilized for the synthesis of dibenzo[b,f]thiepines from functionalized stilbenes. mdpi.com Similarly, intramolecular palladium-catalyzed aminocarbonylation of 2-((2-bromophenyl)thio)aniline can be used to synthesize the related dibenzo[b,f] Current time information in Bangalore, IN.prepchem.comthiazepin-11(10H)-one. doi.org
Photostimulated SRN1 reactions provide another pathway. The enolate anion of 2′-((2-chlorophenyl)thio)acetophenone can undergo intramolecular cyclization upon irradiation to afford dibenzo[b,f]thiepin-10(11H)-one in good yield. conicet.gov.ar
Synthesis of Chlorinated Dibenzo[b,f]thiepin-10(11H)-one Derivatives
Chlorinated dibenzo[b,f]thiepin-10(11H)-ones are pivotal intermediates in the synthesis of various biologically active compounds. evitachem.com Their synthesis is a key focus in the preparation of derivatives of this compound.
As previously mentioned, the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one can be accomplished through a multi-step process involving condensation, reduction, acylation, and cyclization. evitachem.com The resulting ketone can then be further modified. For example, it can undergo condensation with 2-dimethylaminoethyl chloride in the presence of sodium hydride to produce zotepine, an antipsychotic drug. lookchem.com
The carbonyl group of the thiepinone can also be reduced. For instance, 2-bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-one can be treated with sodium borohydride (B1222165) to yield the corresponding alcohol, 2-bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-ol. prepchem.com This alcohol can then be converted to 2-bromo-10-chloro-10,11-dihydro-dibenzo[b,f]thiepin by reaction with hydrochloric acid. prepchem.com
The reactivity of the dibenzo[b,f]thiepin-10(11H)-one core allows for the synthesis of a wide range of derivatives. These ketones serve as synthons for creating more complex heterocyclic systems, such as dibenzo[e,h]azulenes. researchgate.netmdpi.com
Table 1: Synthesis of Chlorinated Dibenzo[b,f]thiepin-10(11H)-one Derivatives
| Starting Materials | Key Reactions | Product | Reference |
|---|---|---|---|
| o-Nitrochlorobenzene, 4-Chlorothiophenol | Condensation, Reduction, Acylation, Friedel-Crafts Cyclization | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one | evitachem.com |
| 2′-((2-Chlorophenyl)thio)acetophenone | Photostimulated SRN1 Reaction | Dibenzo[b,f]thiepin-10(11H)-one | conicet.gov.ar |
| 8-Chlorodibenzo[b,f]thiepin-10(11H)-one, 2-Dimethylaminoethyl chloride | Condensation | Zotepine | lookchem.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chlorodibenzo[b,f]thiepin-10(11H)-one |
| 2-Nitro-4'-chlorodiphenyl sulfide |
| 2-amino-4'-chlorodiphenyl sulfide |
| 2-((2-bromophenyl)thio)aniline |
| 2-bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-ol |
| 2-bromo-10-chloro-10,11-dihydro-dibenzo[b,f]thiepin |
| 2-iodobenzoic acid |
| 2-methoxythiophenol |
| 2-(2-methoxyphenylthio)benzoic acid |
| 2′-((2-chlorophenyl)thio)acetophenone |
| 4-chlorothiophenol |
| 8-chlorodibenzo[b,f]thiepin-10(11H)-one |
| dibenzo[b,f]thiepin-10(11H)-one |
| dibenzo[b,f] Current time information in Bangalore, IN.prepchem.comthiazepin-11(10H)-one |
| o-nitrochlorobenzene |
| potassium thioacetate |
| sodium borohydride |
| Zotepine |
| 2-dimethylaminoethyl chloride |
| sodium hydride |
| hydrochloric acid |
| 2-bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-one |
Chemical Reactivity and Transformation Pathways of 2 Chlorodibenzo B,f Thiepine
Reactions Involving the Sulfur Heteroatom
The sulfur atom in the thiepine (B12651377) ring is susceptible to oxidation and can be extruded under certain conditions, leading to ring contraction.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in 2-chlorodibenzo[b,f]thiepine can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy to modify the electronic and steric properties of the molecule. The oxidation is typically achieved using various oxidizing agents. jchemrev.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, hydrogen peroxide in glacial acetic acid provides a green and highly selective method for the oxidation of sulfides to sulfoxides. nih.gov Other reagents like m-chloroperoxybenzoic acid (mCPBA) are also effective. docsity.com The degree of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the choice of oxidant and reaction conditions. jchemrev.comorganic-chemistry.org For example, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess can lead to the sulfone. The resulting 2-chloro-dibenzo[b,f]thiepine-5-oxide guidechem.com and this compound-5,5-dioxide are important intermediates for further synthetic modifications.
Table 1: Oxidation Reactions of Dibenzo[b,f]thiepine Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Dibenzo[b,f]thiepine | m-Chloroperoxybenzoic acid (mCPBA) | Dibenzo[b,f]thiepine 1,1-dioxide | docsity.com |
| Generic Sulfides | Hydrogen Peroxide / Acetic Acid | Sulfoxides | nih.gov |
| Generic Sulfides | Silica-based Tungstate / H₂O₂ | Sulfoxides or Sulfones | organic-chemistry.org |
Chalcogen Extrusion Reactions and Ring Contraction
The dibenzo[b,f]thiepine ring system can undergo chalcogen extrusion, specifically the removal of the sulfur atom, which typically leads to a ring contraction to form a six-membered ring. beilstein-journals.org This type of reaction can be promoted thermally or by using certain reagents like copper bronze. For example, heating a dibenzo[b,f]thiepine derivative in the presence of copper bronze can trigger sulfur extrusion to yield a phenanthrene (B1679779) derivative. beilstein-journals.org The oxidation state of the sulfur atom can influence the ease of this extrusion, with sulfoxides sometimes undergoing ring contraction under different conditions than the parent sulfide (B99878). beilstein-journals.org These reactions are valuable for the synthesis of polycyclic aromatic compounds from heterocyclic precursors.
Reactions Involving the Aromatic Rings
The aromatic rings of this compound are amenable to various substitution reactions, allowing for extensive derivatization.
Electrophilic Aromatic Substitution on Halogenated Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egnumberanalytics.compressbooks.pub In the case of halogenated systems like this compound, the chlorine atom acts as a deactivating group but directs incoming electrophiles to the ortho and para positions. Common EAS reactions include nitration (using nitric acid and sulfuric acid to generate the nitronium ion, NO₂⁺) and halogenation (using a halogen like Br₂ with a Lewis acid catalyst such as FeBr₃). minia.edu.egmasterorganicchemistry.com The regioselectivity of these reactions can be influenced by the existing chloro-substituent and the steric hindrance of the tricyclic system.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position
The chlorine atom on the dibenzo[b,f]thiepine ring can be replaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. chemistrysteps.comscranton.edu This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. scranton.eduresearchgate.net In the context of the dibenzo[b,f]thiepine system, the inherent electronic properties of the heterocyclic ring can influence the feasibility of SNAr reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, providing a versatile method for introducing new functional groups. chemistrysteps.com The reactivity in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.comscranton.edu
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to derivatives of dibenzo[b,f]thiepine. nih.govshd.org.rs
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. fishersci.esyonedalabs.comresearchgate.net This reaction is widely used due to its mild conditions and tolerance of various functional groups. fishersci.es For this compound, the chloro-substituent can serve as the halide partner, enabling the introduction of a wide range of aryl and vinyl groups. nih.govnih.govuwindsor.ca
Table 2: Key Components of the Suzuki-Miyaura Reaction
| Component | Role | Examples |
|---|---|---|
| Electrophile | Halide source | This compound, Aryl bromides, Aryl iodides |
| Nucleophile | Organoboron reagent | Phenylboronic acid, Vinylboronic acid esters |
| Catalyst | Palladium source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂dba₃ |
| Base | Activates boronic acid | K₃PO₄, Na₂CO₃, CsF |
| Solvent | Reaction medium | Toluene, Dioxane, THF, Water |
The Heck reaction is another important palladium-catalyzed process that couples an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgbyjus.com This reaction typically results in the formation of a substituted alkene with high trans selectivity. organic-chemistry.org The chloro-substituent on the dibenzo[b,f]thiepine ring can be utilized as the halide component, allowing for the introduction of various alkenyl groups. rsc.orgnih.govsapub.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent beta-hydride elimination. byjus.com
Reactions Involving the Seven-Membered Ring
The seven-membered thiepine ring is a key site of reactivity in this compound and its derivatives. Its partial unsaturation and the presence of a sulfur atom allow for a variety of transformations, including reductions and rearrangements.
The dibenzo[b,f]thiepinone scaffold, a close analog of this compound, can undergo reduction of its carbonyl group. evitachem.com This transformation is a common strategy in organic synthesis to produce alcohols or to completely deoxygenate the ketone to a methylene (B1212753) group. evitachem.commasterorganicchemistry.com
Several methods are available for the reduction of ketones. Catalytic hydrogenation is a widely used technique that can reduce both ketones and alkenes. vanderbilt.eduwordpress.com For the specific reduction of a ketone to an alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) are effective and chemoselective, typically not affecting other functional groups like esters or nitriles. vanderbilt.edu More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed.
For the complete reduction of a ketone to a CH₂ group, two classical methods are the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com The Wolff-Kishner reduction utilizes hydrazine (B178648) (H₂NNH₂) under basic conditions, while the Clemmensen reduction employs a zinc-mercury amalgam in acidic conditions. masterorganicchemistry.com The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. masterorganicchemistry.com
Table 1: Common Reducing Agents and Their Applications
| Reducing Agent | Functional Group Reduced | Product | Conditions |
| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | Mild |
| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Aldehydes, Esters, Carboxylic Acids | Alcohols | Strong |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Alkenes, Alkynes, Ketones, Aldehydes | Alkanes, Alcohols | Varies |
| Wolff-Kishner (H₂NNH₂, KOH) | Ketones, Aldehydes | Alkanes | Basic, High Temp |
| Clemmensen (Zn(Hg), HCl) | Ketones, Aldehydes | Alkanes | Acidic |
The seven-membered ring of thiepines is known to undergo thermally or photochemically induced rearrangements and valence isomerizations. vdoc.pubdocsity.com A common pathway for thiepines is valence isomerization to a benzene (B151609) episulfide, which then irreversibly loses sulfur to form a benzene derivative. docsity.com The stability of the thiepine ring can be enhanced by annulation with aromatic rings, as is the case in dibenzo[b,f]thiepine. vdoc.pub
Photochemical reactions of benzothiepines can lead to cyclization products. docsity.com For instance, the photoreaction of benzothiepine can yield dihydrobenzo-cyclobutathiophene through a butadiene-cyclobutene type cyclization. docsity.com
Ring expansion and contraction reactions are also known for seven-membered rings. wikipedia.org These can be facilitated by various reagents and conditions, often involving the formation of cationic intermediates that rearrange to more stable structures. wikipedia.orgmdpi.com For example, treatment of certain vinyl-substituted cyclic alcohols with a hypervalent iodine reagent can induce a tandem ring expansion. mdpi.com
Reduction of Double Bonds or Ketones
Stability and Degradation Pathways
The stability of this compound and its derivatives is a critical aspect, particularly for its pharmacologically active analogs like zotepine. researchgate.netmdpi.comsolubilityofthings.com The presence of the chlorine atom can enhance the stability of the compound. solubilityofthings.com
Forced degradation studies on zotepine, which features the 2-chlorodibenzo[b,f]thiepin core, have shown that it is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions, while remaining relatively stable under basic and neutral conditions. researchgate.net
The degradation of related chlorinated dibenzofurans and dibenzo-p-dioxins by microorganisms often involves initial dioxygenation, followed by cleavage of the ether bridge. nih.govnih.gov For 2-chlorodibenzofuran, this leads to metabolites like 5-chlorosalicylic acid. nih.gov While not directly studying this compound, these pathways in structurally similar compounds suggest potential biological degradation routes.
Table 2: Stability of Zotepine (a this compound derivative) under Stress Conditions researchgate.net
| Stress Condition | Stability |
| Acidic Hydrolysis | Unstable |
| Basic Hydrolysis | Stable |
| Neutral Hydrolysis | Stable |
| Oxidative | Unstable |
| Photolytic | Unstable |
| Thermal | Unstable |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Chlorodibenzo[b,f]thiepine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbons (¹³C), revealing the molecular skeleton and the spatial relationship between atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and vinylic protons. The dibenzo[b,f]thiepine core contains two benzene (B151609) rings and a central seven-membered ring with a double bond.
Aromatic Protons: The protons on the two benzene rings will typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The presence of the electron-withdrawing chlorine atom at the C-2 position will influence the chemical shifts of the adjacent protons. Specifically, the proton at C-1 would likely appear as a doublet, and the proton at C-3 would be a doublet of doublets, with their precise shifts moved further downfield compared to the unsubstituted parent compound. The four protons on the second benzene ring (H-6, H-7, H-8, H-9) would also present as a complex multiplet pattern in this region.
Vinylic Protons: The protons on the C-10 and C-11 double bond in the central thiepine (B12651377) ring are expected to resonate as two distinct signals, likely doublets, due to their mutual (vicinal) coupling. Their chemical shifts would be in the olefinic region, typically between δ 6.5 and 7.5 ppm.
For comparison, ¹H NMR data for related dibenzo[b,e]thiepine derivatives show aromatic protons in the range of δ 7.11-8.06 ppm. bch.ro This supports the expected chemical shift range for the aromatic protons of this compound.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | m (multiplet) |
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Aromatic and Vinylic Carbons: The 14 carbon atoms of the this compound skeleton will produce distinct signals. The aromatic and vinylic carbons are expected to resonate in the δ 120-150 ppm range. The carbon atom directly bonded to the chlorine (C-2) will experience a significant downfield shift. The quaternary carbons, particularly those at the bridgehead positions (C-4a, C-5a, C-9a, C-11a), will also have characteristic chemical shifts and can be identified by their lack of signal in DEPT-135 experiments.
Influence of Heteroatoms: The carbons adjacent to the sulfur atom (C-5a and C-9a) will have their chemical shifts influenced by the heteroatom's electronegativity and size. In related dibenzo[b,e]thiepine sulfone derivatives, quaternary carbons are observed in the range of δ 123-142 ppm, while CH carbons appear between δ 126-135 ppm. farmaciajournal.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Vinylic CH | 120 - 140 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. google.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings (e.g., H-3 with H-4, H-6 with H-7, etc.) and, crucially, between the two vinylic protons (H-10 and H-11).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). google.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the vinylic proton H-10 would show correlations to bridgehead carbons C-9a and C-11a, helping to confirm the connectivity of the central ring to the flanking benzene rings. The structure of regioisomers in similar dibenzo[b,f]thiepine systems has been successfully elucidated using such 2D NMR techniques. semanticscholar.org
¹³C NMR Chemical Shifts and Coupling Patterns
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. jst.go.jp
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. bch.ro This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₄H₉ClS). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1.
Electron impact (EI) or other ionization methods cause the molecular ion to break into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecular structure.
For this compound, key fragmentation pathways would likely involve:
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at [M-Cl]⁺.
Loss of Sulfur-containing moieties: Fragmentation could involve the loss of a sulfur atom (S) or a thioformyl (B1219250) radical (CHS), leading to stable aromatic fragment ions.
Ring Contraction/Rearrangement: The seven-membered thiepine ring may undergo rearrangement and contraction to form more stable, five- or six-membered ring systems, such as a fluorenyl cation.
The mass spectrum of the parent compound, dibenzo[b,f]thiepine (C₁₄H₁₀S), shows a molecular ion at m/z 210, with major fragment ions at m/z 209 ([M-H]⁺) and m/z 178 ([M-S]⁺), corresponding to the stable fluorenyl cation. nih.gov For this compound, the molecular ion would be at m/z 244 (for ³⁵Cl). Fragmentation analysis of the related isomer, 8-chlorodibenzo[b,f]thiepin, has identified a protonated molecular ion at m/z 245. jst.go.jp A degradation product of zotepine, identified as (8-chlorodibenzo[b,f]thiepin-10-yl) oxonium, showed a key fragment at m/z 231, which further fragmented to m/z 197 by losing H₂S. researchgate.net These findings suggest that a major fragment for this compound would be the chlorofluorenyl cation, [C₁₃H₈Cl]⁺, resulting from the loss of the CHS group.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Formula |
|---|---|---|
| 244 / 246 | Molecular Ion ([M]⁺ / [M+2]⁺) | [C₁₄H₉ClS]⁺ |
| 209 | Loss of Cl | [C₁₄H₉S]⁺ |
| 212 | Loss of S | [C₁₄H₉Cl]⁺ |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its key structural features.
Detailed analysis of the IR spectrum allows for the identification of the following significant vibrations:
Aromatic C-H Stretching: The presence of the two benzene rings gives rise to C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. vscht.cz
Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings are expected to produce several bands in the 1600-1400 cm⁻¹ range. vscht.cz
C-S Stretching: The vibration of the carbon-sulfur bond in the thiepine ring typically appears in the fingerprint region of the spectrum. The C-S-C bond vibration in similar thiophene-containing polymers is observed around 1119 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator of the halogen substituent. This absorption is typically found in the 850-550 cm⁻¹ region of the spectrum. libretexts.org
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong out-of-plane C-H bending vibrations that appear in the 900-675 cm⁻¹ range.
While a specific experimental spectrum for this compound is not widely published, the expected absorption bands based on its structure are summarized in the table below.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1400 |
| C-S Stretch | ~1100 |
| C-Cl Stretch | 850-550 |
This table presents expected ranges based on general spectroscopic data for similar functional groups.
X-ray Crystallography for Solid-State Structure Determination
Studies on dibenzo[b,f]thiepine derivatives consistently show that the central seven-membered thiepine ring is not planar. researchgate.netresearchgate.net Instead, it adopts a bent, V-shaped conformation. nih.gov In the case of dibenzo[b,e]thiepin-11(6H)-one, the dihedral angle between the mean planes of the two fused benzene rings is 56.5 (1)°. researchgate.net For a derivative of dibenzo[b,e]thiepin, the dihedral angles between the benzene rings were found to be 75.7 (5)° and 73.8 (4)° for two independent molecules in the asymmetric unit. nih.gov
Crystallographic Data for a this compound Derivative (Racemic Octoclothepin)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (pm) | 1265(4) |
| b (pm) | 1008(2) |
| c (pm) | 1412(5) |
Data obtained from the crystallographic study of racemic octoclothepin. rsc.org
This data confirms that the introduction of a chlorine atom at the 2-position does not fundamentally alter the characteristic bent and folded nature of the dibenzo[b,f]thiepine scaffold.
Photoelectron Spectroscopy (PES) for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. srce.hr This analysis provides information about the energies of molecular orbitals.
While specific PES data for this compound is not available in the current literature, theoretical considerations allow for predictions of its electronic structure. The highest occupied molecular orbitals (HOMOs) of the parent dibenzo[b,f]thiepine are expected to be the π-orbitals of the aromatic rings and the non-bonding lone pair orbital of the sulfur atom. srce.hr
The introduction of a chlorine atom at the 2-position is expected to influence the electronic structure in several ways:
Inductive Effect: As an electronegative atom, chlorine will withdraw electron density through the sigma framework, which should lead to a stabilization (lowering of energy) of the molecular orbitals and an increase in the ionization potentials.
Resonance Effect: The lone pairs on the chlorine atom can participate in resonance with the aromatic π-system, which would have a destabilizing effect (raising the energy) on some of the π-orbitals.
The interplay of these effects will determine the precise ordering and energies of the molecular orbitals. A relaxed potential energy surface (PES) scan could be computationally performed to understand the conformational landscape of the molecule. acs.org Comparative studies of halogenated compounds show that the nature of the halogen substituent significantly impacts intermolecular interactions and crystal packing. acs.org
A full two-dimensional scan of the rotational potential energy surface could reveal the collective nature of dihedral rotations and the flexibility of the thiepine ring. nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This provides experimental confirmation of the compound's empirical formula and is a key step in verifying the successful synthesis of a new substance. For this compound, elemental analysis would be used to confirm the expected ratios of carbon, hydrogen, chlorine, and sulfur.
The theoretical elemental composition of this compound (C₁₄H₉ClS) is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from the analysis of a purified sample are then compared to these theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 68.71 |
| Hydrogen | H | 1.01 | 3.71 |
| Chlorine | Cl | 35.45 | 14.49 |
| Sulfur | S | 32.07 | 13.11 |
This table presents the theoretical elemental composition calculated from the molecular formula C₁₄H₉ClS.
Theoretical and Computational Studies of Dibenzo B,f Thiepine Systems
Aromaticity and Anti-aromaticity Investigations of the Thiepine (B12651377) Ring
The central thiepine ring in the dibenzo[b,f]thiepine scaffold is an eight-π-electron system. scispace.com Theoretical interest in such systems has been continuous, particularly concerning their aromaticity and anti-aromaticity. researchgate.net The parent thiepine compound, C₆H₆S, is predicted to be antiaromatic and is unstable. wikipedia.org However, the fusion of two benzene (B151609) rings, as in dibenzo[b,f]thiepine, confers thermal stability to the molecule. beilstein-journals.org In its ground state (S₀), the molecule adopts a non-planar, folded conformation to avoid the destabilizing antiaromatic character of a planar 8π system. scispace.commdpi.com
In contrast, in the lowest excited singlet (S₁) and triplet (T₁) states, these molecules can become planar or nearly planar. researchgate.net This planarization is driven by the attainment of excited-state aromaticity, as described by Baird's rule, which posits that cyclic systems with 4n π-electrons are aromatic in their lowest excited triplet states. scispace.com This phenomenon has led to dibenzo[b,f]thiepine and its analogues being described as "aromatic chameleon" compounds, adapting their electronic structure to satisfy different aromaticity rules in different electronic states. scispace.commdpi.com
The Hückel Molecular Orbital (HMO) method is a simple computational approach used to predict the molecular orbitals for π-electrons in delocalized, conjugated systems. wikipedia.org While specific HMO calculations for 2-Chlorodibenzo[b,f]thiepine are not detailed in the available literature, the theory provides a foundational understanding of the parent dibenzo[b,f]thiepine system. Early HMO calculations, along with more advanced methods, suggested an antiaromatic character for the planar form of the parent thiepine ring. scispace.com
The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical method that provides a more quantitative prediction of electronic structures and spectra than the simpler HMO theory. wikipedia.org It is particularly useful for calculating electronic transitions. wikipedia.org The first calculations of resonance energies for cyclic sulfur-containing compounds were performed using the PPP approximation. rsc.org
For non-planar systems like dibenzo[b,f]thiepine, the PPP SCF-MO-CI model can successfully reconcile experimental UV spectra with predicted electronic transitions by accounting for the torsional angles between the benzene rings. The sulfur atom in dibenzo[b,f]thiepine leads to increased non-planarity compared to its oxygen analogue, which is reflected in its UV spectrum. PPP-based calculations have been instrumental in studying the optoelectronic properties of various polyaromatic hydrocarbons, showing good agreement with experimental results where available. researchgate.net
Resonance energy calculations provide a quantitative measure of a molecule's aromatic stabilization. Early Hartree-Fock computations and extended Hückel MO theory suggested that planar thiepines have an antiaromatic character. scispace.com However, studies on dibenzo[b,f]annelated derivatives found them to have positive resonance energies, which is associated with some degree of aromatic character stemming from the fused benzene rings. scispace.com
Calculations of stabilization energies relative to olefinic structures (known as 'Dewar' resonance energy) have been used to classify sulfur heterocyclic compounds. rsc.org Furthermore, the calculated energy barrier for the ring inversion of the parent thiepine (8.3 kcal·mol⁻¹) is notably higher than that of its oxygen analogue, oxepine. beilstein-journals.org This difference is attributed to the greater antiaromatic destabilization of the thiepine ring as it flattens during the inversion process. beilstein-journals.org
Pariser-Parr-Pople (PPP) Calculations
Quantum Chemical Calculations and Electronic Structure Analysis
Modern quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential tools for investigating the structure and properties of complex molecules like this compound. nih.govrsc.org These methods allow for accurate determination of molecular geometries, electronic properties, and spectroscopic parameters. core.ac.ukrsc.org
Geometry optimization using DFT is a standard first step in most theoretical studies, yielding reliable structures that generally show close agreement with experimental data. core.ac.uk For the dibenzo[b,f]thiepine system, DFT calculations confirm that the ground state (S₀) is not planar, adopting a folded, boat-like, or saddle-shaped conformation. scispace.commdpi.com This non-planarity is a strategy to minimize the antiaromatic character of the central 8π-electron thiepine ring. mdpi.com
Calculations for the related dibenzo[b,f]oxepine show dihedral angles between the aromatic rings of approximately 65-69°. mdpi.com The introduction of a sulfur atom in dibenzo[b,f]thiepine is known to increase this non-planarity. In contrast, geometry optimizations of the first excited singlet (S₁) and triplet (T₁) states show a strong tendency towards planarization, driven by the gain of excited-state aromaticity. scispace.comresearchgate.net
Various functionals, such as PBE0 and B3LYP, are commonly employed for these calculations, often in conjunction with basis sets like 6-311+G(d,p) and models to account for solvent effects. scispace.commdpi.com
| Electronic State | Property | Finding | Reason/Implication | Citation |
|---|---|---|---|---|
| Ground State (S₀) | Geometry | Non-planar, folded/boat/saddle conformation | Avoidance of anti-aromaticity of the 8π central ring | scispace.commdpi.com |
| Ground State (S₀) | Aromaticity | Non-aromatic central ring; aromatic benzene rings | Benzene rings retain Hückel aromaticity, stabilizing the molecule | scispace.com |
| Excited States (S₁, T₁) | Geometry | Planar or nearly planar | Driven by gain of excited-state aromaticity (Baird's Rule) | scispace.comresearchgate.net |
| Excited States (S₁, T₁) | Aromaticity | Aromatic central ring | The 4n (n=2) π-electron system becomes aromatic upon excitation | scispace.comresearchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding the electronic properties and chemical reactivity of a molecule. physchemres.org The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is a key parameter that characterizes the molecule's stability and influences its electronic absorption spectrum. physchemres.orgscirp.org
For dibenzo[b,f]thiepine systems, quantum chemical studies show that the lowest excited states (S₁ and T₁) are ππ* states, meaning the electronic transition occurs between π-type orbitals. researchgate.net The nature of the heteroatom in the central ring influences the electronic structure; nitrogen atoms tend to provide the strongest excited-state aromaticity, while oxygen provides the weakest, with sulfur being intermediate. researchgate.net
The analysis of HOMO and LUMO orbital compositions reveals the distribution of electron density and helps predict how substituents, such as the chloro group in this compound, will affect the electronic properties. The chloro group, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and shifting the absorption spectra. The HOMO-LUMO gap can be systematically tuned by modifying the molecular structure, such as through heteroatom substitution or by altering the size of the aromatic core. nih.gov
| Aspect | Description | Significance | Citation |
|---|---|---|---|
| Frontier Orbitals | The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. | Determine the electronic transitions and chemical reactivity. | physchemres.org |
| Nature of Transition | The lowest energy electronic transitions (S₀→S₁/T₁) are of ππ* character. | Influences photophysical properties like absorption and fluorescence. | researchgate.net |
| HOMO-LUMO Gap (ΔEH-L) | The energy difference between the HOMO and LUMO. A smaller gap generally corresponds to easier electronic excitation. | Correlates with the molecule's chemical stability and the wavelength of light it absorbs. | scirp.orgnih.gov |
| Heteroatom Influence | The heteroatom (S) in the central ring affects the energies of the FMOs and the degree of excited-state aromaticity. | Allows for tuning of electronic and photophysical properties. | researchgate.net |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density and the resulting electrostatic potential are fundamental to understanding the reactivity and intermolecular interactions of this compound. Electrostatic potential maps (EPMs) provide a visual representation of the charge distribution on the molecular surface. libretexts.orgscribd.com In these maps, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. youtube.comresearchgate.net
Computational studies using methods like Density Functional Theory (DFT) can precisely calculate the charge distribution and generate EPMs. researchgate.net These maps for this compound would reveal the interplay between the electron-donating character of the sulfur atom and the electron-withdrawing nature of the chlorine substituent. The resulting potential map would highlight the most likely sites for chemical reactions, providing valuable insights for synthetic chemists and drug designers.
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of the dibenzo[b,f]thiepine ring system are crucial for its biological activity and chemical reactivity.
Energy Minima and Transition States
The central seven-membered thiepine ring in the dibenzo[b,f]thiepine system is not planar and can adopt several conformations. Computational studies, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface of these molecules. beilstein-journals.org These calculations help identify the most stable conformations, known as energy minima, and the energy barriers, or transition states, that separate them. e3s-conferences.orgyoutube.com
For the parent dibenzo[b,f]thiepine, the central thiepine ring typically adopts a boat-like conformation. beilstein-journals.org The molecule can undergo a ring inversion process, converting one boat conformation into another. This process involves passing through a higher-energy transition state. The energy difference between the boat conformation and the transition state represents the activation barrier for the ring inversion. For the parent thiepine, the calculated barrier for ring inversion is approximately 8.3 kcal/mol. beilstein-journals.org
Influence of Substituents on Ring Conformation
The introduction of substituents, such as the chlorine atom in this compound, can have a significant impact on the conformational preferences and the dynamics of the ring system. Substituents can influence the relative energies of the different conformations and the barriers to interconversion.
Dynamic NMR studies, in conjunction with computational modeling, can provide valuable information about the conformational dynamics of substituted dibenzo[b,f]thiepines in solution. dntb.gov.ua These studies can determine the rates of conformational exchange and the populations of different conformers at various temperatures.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed step-by-step mechanisms of chemical reactions involving dibenzo[b,f]thiepine systems. arxiv.org By modeling the reactants, products, intermediates, and transition states, chemists can gain a deeper understanding of how these reactions occur. walisongo.ac.id
For instance, computational methods can be used to study the mechanism of synthesis of dibenzo[b,f]thiepines. One synthetic route involves the McMurry coupling of bis(aryl) sulfide (B99878) precursors. nih.gov Computational modeling could be employed to investigate the mechanism of this intramolecular coupling reaction, identifying the key intermediates and the transition state for the ring closure.
Furthermore, computational studies can shed light on the reactivity of the dibenzo[b,f]thiepine ring system itself. For example, the parent thiepine is known to be thermally unstable and can extrude a sulfur atom to form benzene. wikipedia.org Computational studies can model the reaction pathway for this sulfur extrusion, helping to understand the factors that contribute to the stability of the thiepine ring. The benzannulation in dibenzo[b,f]thiepines significantly stabilizes the thiepine ring, making them more robust. beilstein-journals.org
In Silico Prediction of Chemical Properties (e.g., reactivity descriptors)
In silico methods, which are computer-based predictions, are increasingly used to estimate various physicochemical and biological properties of chemical compounds, including this compound. europa.euscispace.comresearchgate.netresearchgate.net These predictions are valuable in the early stages of drug discovery and materials science, as they can help prioritize compounds for synthesis and testing.
A variety of chemical properties can be predicted in silico. These include fundamental properties such as:
LogP (Octanol-Water Partition Coefficient): This descriptor provides an indication of the lipophilicity of a molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility: Predicting how well a compound dissolves in water is crucial for its formulation and bioavailability.
Boiling Point and Melting Point: These physical properties are important for the characterization and purification of a compound.
Beyond these basic properties, computational models can also predict reactivity descriptors. These descriptors, derived from quantum chemical calculations, provide insights into the chemical reactivity of a molecule. Examples include:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity. dntb.gov.ua
Molecular Electrostatic Potential (MEP): As discussed earlier, the MEP map identifies electrophilic and nucleophilic sites on a molecule.
Fukui Functions: These functions provide a more detailed picture of the local reactivity of a molecule, indicating which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
These in silico predictions, while not a substitute for experimental measurements, provide a rapid and cost-effective way to screen large numbers of compounds and guide experimental work.
Scaffold Hopping as a Computational Approach for Chemical Design
Scaffold hopping is a computational strategy used in drug discovery to identify new molecular scaffolds that can mimic the biological activity of a known active compound. acs.orgnih.gov The goal is to find structurally novel compounds that retain the key pharmacophoric features of the original molecule, but have different core structures. This can lead to the discovery of new drug candidates with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME profile.
For the dibenzo[b,f]thiepine scaffold, which is present in several biologically active compounds, scaffold hopping could be a valuable tool for designing new therapeutic agents. tandfonline.comresearchgate.nettandfonline.com The process typically involves the following steps:
Pharmacophore Modeling: A pharmacophore model is created based on the known active dibenzo[b,f]thiepine derivatives. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are required for biological activity.
Virtual Screening: Large databases of chemical compounds are then searched using the pharmacophore model to identify molecules that match the required features, but have a different underlying scaffold.
Docking and Scoring: The identified hits are then docked into the active site of the target protein (if known) to predict their binding mode and affinity. Scoring functions are used to rank the compounds based on their predicted binding energy.
Synthesis and Biological Evaluation: The most promising candidates identified through this computational workflow are then synthesized and tested for their biological activity.
By applying scaffold hopping to the this compound structure, medicinal chemists could explore new chemical space and potentially discover novel compounds with improved therapeutic potential.
Synthesis and Characterization of Advanced Dibenzo B,f Thiepine Derivatives Excluding Biological Activity
Modification at the Thiepine (B12651377) Ring
Introduction of Carbonyl Groups (e.g., -10(11H)-one derivatives)
The introduction of a carbonyl group at the C10 position to form 2-chlorodibenzo[b,f]thiepin-10(11H)-one is a key transformation. evitachem.com A common synthetic route involves a multi-step process beginning with the condensation of o-nitrochlorobenzene and 4-chlorothiophenol (B41493). This is followed by reduction of the resulting nitro group to an amine, acylation, and finally, a Friedel-Crafts cyclization to yield the target ketone. evitachem.com
Another approach starts from [2-(phenylsulfanyl)phenyl]acetic acid, which undergoes an intramolecular Friedel-Crafts acylation to produce the dibenzo[b,f]thiepin-10(11H)-one core. docsity.com This ketone can then be further modified. For instance, oxidation with selenium dioxide (SeO2) in glacial acetic acid can convert the ketone into the corresponding 1,2-dione, dibenzo[b,f]thiepine-10,11-dione. semanticscholar.org
The resulting 2-chlorodibenzo[b,f]thiepin-10(11H)-one is a versatile intermediate. evitachem.comresearchgate.net It can undergo various reactions, such as nucleophilic substitution at the chlorine-bearing carbon and electrophilic aromatic substitution on the benzene (B151609) rings. evitachem.com The carbonyl group itself can be reduced to an alcohol. evitachem.com For example, reduction of the 10-keto group with sodium borohydride (B1222165) yields the corresponding 10-hydroxy derivative. researchgate.net
Table 1: Selected Synthesis Methods for Dibenzo[b,f]thiepin-10(11H)-one Derivatives
| Starting Material | Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|
| o-Nitrochlorobenzene and 4-chlorothiophenol | 1. Condensation (base) 2. Reduction 3. Acylation 4. Friedel-Crafts cyclization | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one | evitachem.com |
| [2-(Phenylsulfanyl)phenyl]acetic acid | Intramolecular Friedel-Crafts acylation | Dibenzo[b,f]thiepin-10(11H)-one | docsity.com |
| Dibenzo[b,f]thiepin-10-one | SeO2, glacial acetic acid, 110°C | Dibenzo[b,f]thiepine-10,11-dione | semanticscholar.org |
| 2-Bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-one | Sodium borohydride, ethanol | 2-Bromo-10,11-dihydro-dibenzo[b,f]thiepin-10-ol | prepchem.com |
Reduction of Thiepine Ring to Dihydro- and Tetrahydro-Thiepines
Reduction of the C10-C11 double bond in the thiepine ring leads to the formation of 10,11-dihydrodibenzo[b,f]thiepine (B374131) derivatives. These dihydro derivatives are common structural motifs. docsity.combeilstein-journals.org For example, 2-chloro-10,11-dihydrodibenzo[b,f]thiepin is a key intermediate in the synthesis of various other derivatives. cas.cz
The reduction of the ketone functionality in 2-chlorodibenzo[b,f]thiepin-10(11H)-one can lead to the corresponding alcohol, 2-chloro-10,11-dihydro-dibenzo[b,f]thiepin-10-ol. The stereochemistry of this reduction can be controlled by the choice of reducing agent. For instance, reduction with sodium borohydride can yield the cis-amino alcohol, while reduction with diborane (B8814927) can produce the trans-amino alcohol from an amino ketone precursor. researchgate.net Further reaction of the alcohol, for instance with hydrochloric acid gas in the presence of calcium chloride, can replace the hydroxyl group with a chlorine atom, as demonstrated in the synthesis of 2-bromo-10-chloro-10,11-dihydro-dibenzo[b,f]thiepin. prepchem.com
Formation of Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the thiepine ring can be oxidized to form sulfoxides (S=O) and sulfones (O=S=O). jchemrev.comorganic-chemistry.org The oxidation of sulfides to sulfoxides is a fundamental transformation, though it can be challenging to prevent overoxidation to the sulfone. nih.govorganic-chemistry.org
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is considered a "green" oxidant and can be used in glacial acetic acid to achieve selective oxidation of sulfides to sulfoxides in high yields. nih.gov Other reagents like m-chloroperoxybenzoic acid (mCPBA) are also effective and can oxidize benzothiepine to benzothiepine 1,1-dioxide. docsity.com The choice of catalyst can also direct the outcome; for example, tantalum carbide as a catalyst with hydrogen peroxide favors sulfoxide formation, while niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org The synthesis of 2-chloro-dibenzo[b,f]thiepine-5-oxide has been documented. guidechem.com
Table 2: Oxidation of the Thiepine Sulfur Atom
| Substrate | Oxidizing Agent/Catalyst | Product | Reference(s) |
|---|---|---|---|
| Generic Sulfide (B99878) | Hydrogen peroxide, glacial acetic acid | Sulfoxide | nih.gov |
| Benzothiepine | m-Chloroperoxybenzoic acid (mCPBA) | Benzothiepine 1,1-dioxide | docsity.com |
| Generic Sulfide | Hydrogen peroxide, Tantalum carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| Generic Sulfide | Hydrogen peroxide, Niobium carbide | Sulfone | organic-chemistry.orgorganic-chemistry.org |
| Dibenzo[b,d]thiophene 5-oxide | Triflic acid anhydride, then Ethyl diazoacetate | 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium triflate | orgsyn.org |
Modification at the Benzene Rings
Further Halogenation (beyond 2-chloro)
The introduction of additional halogen atoms onto the benzene rings of the 2-chlorodibenzo[b,f]thiepine skeleton can be achieved through electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the existing groups on the ring. msu.edulumenlearning.com The chlorine atom already present is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org The sulfur-containing thiepine ring also influences the substitution pattern.
For example, the synthesis of 2-bromo-10-chloro-10,11-dihydro-dibenzo[b,f]thiepin demonstrates the introduction of a second halogen (bromine) onto the dibenzo[b,f]thiepine core. prepchem.com Similarly, the synthesis of 2-fluoro-9-chloro-10,11-dihydrodibenzo[b,f]thiepin-11-one illustrates the presence of two different halogens on the aromatic framework. prepchem.com The reaction conditions, including the choice of halogenating agent and catalyst, are crucial for controlling the regioselectivity of the reaction.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
Alkyl, aryl, and heteroaryl groups can be introduced onto the benzene rings of the this compound system using various synthetic methodologies, including palladium-catalyzed cross-coupling reactions. shd.org.rs These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. shd.org.rs For example, the Suzuki-Miyaura reaction has been successfully applied to a thiepine derivative using phenylboronic acid with a Pd(OAc)2/SPhos catalytic system to yield the corresponding phenyl-substituted product. shd.org.rs
The functionalization can also be achieved through other means, such as the reaction of chlorinated derivatives with amines or other nucleophiles. prepchem.comgoogle.com The introduction of these substituents can significantly alter the steric and electronic properties of the parent molecule. The specific position of substitution is governed by the directing effects of the substituents already present on the aromatic rings. libretexts.orgunits.it
Development of Chiral Dibenzo[b,f]thiepine Derivatives
The non-planar, boat-like conformation of the dibenzo[b,f]thiepine ring system introduces the potential for axial chirality, a stereochemical feature that has been an area of growing interest. The synthesis of enantiomerically pure dibenzo[b,f]thiepine derivatives is a key step toward understanding their chiroptical properties and developing stereospecific applications.
Research into the chirality of this class of compounds has led to the successful resolution of racemic mixtures and the characterization of their conformational properties. The X-ray crystal structure of a chiral dihydrodibenzo[b,f]thiepine has been reported, revealing that the molecule does not adopt a C2 symmetrical conformation in the crystalline state. Instead, the two benzene rings are twisted relative to each other, resembling the wings of a butterfly. This inherent twist is the source of the axial chirality. The corresponding sulfoxide of this chiral dihydrodibenzo[b,f]thiepine has also been structurally characterized. vdoc.pub
The resolution of enantiomers can be achieved through classical methods. For instance, the formation of diastereomeric salts using a chiral acid or base allows for their separation, often by chromatographic techniques. Another established method is the use of a chirally selective chromatography column to resolve the racemic mixture directly. acs.org While detailed examples of the asymmetric synthesis of this compound itself are not extensively documented in readily available literature, the principles of asymmetric synthesis applied to analogous biaryl systems are relevant. Strategies such as catalyst-dependent beilstein-journals.orgbeilstein-journals.org‐sigmatropic rearrangements have been shown to produce medium-sized N,S-heterocycles with excellent enantioselectivities through chirality-transfer mechanisms. mdpi.com
The conformational stability of these chiral molecules is a critical factor. Studies on related bridged biphenyl (B1667301) systems, such as dibenzo[c,e]thiepines, have led to the synthesis of enantiomerically pure compounds that exhibit significant chiroptical properties. For example, the synthesis of (−)-(R)-3,9-bis(4-(dodecyloxy)benzoyloxy)-5,7-dihydro-1,11-dimethyldibenzo[c,e]thiepine and its corresponding dioxide has been described, highlighting the potential for creating stable, optically active materials based on the dibenzothiepine framework. nih.gov
Synthesis of Fused Polycyclic Systems Containing the Thiepine Core
The dibenzo[b,f]thiepine scaffold serves as a versatile building block for the construction of more complex, fused polycyclic systems. Various synthetic strategies have been developed to append additional rings to the thiepine core, leading to novel heterocyclic structures with diverse electronic and structural properties.
A prominent strategy for creating symmetrical fused thiepins involves a multi-step sequence featuring ortho-metalation and an intramolecular McMurry coupling reaction. nih.govki.se This approach begins with the ortho-metalation of an aromatic or heterocyclic aldehyde acetal, followed by treatment with bis(phenylsulfonyl) sulfide to construct a bis(aryl) or bis(heteroaryl) sulfide precursor. Subsequent deacetalization reveals the dialdehyde (B1249045), which then undergoes an intramolecular McMurry coupling to form the central seven-membered thiepine ring. nih.gov This methodology has been successfully applied to synthesize not only the parent dibenzo[b,f]thiepine but also more complex systems like diindolothiepins and other fused analogues. nih.gov The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium reagent, is particularly effective for forming this seven-membered ring. researchgate.netorganic-chemistry.org
Another fruitful approach utilizes dibenzo[b,f]thiepin-10(11H)-one as a key synthon for annulating five-membered heterocyclic rings. researchgate.netresearchgate.net This ketone can be converted into reactive intermediates that undergo cyclocondensation with appropriate binucleophiles. This has enabled the synthesis of a variety of dibenzothiepino researchgate.netresearchgate.net-fused heterocycles, including thiophenes, furans, pyrroles, imidazoles, and pyrazoles. researchgate.netresearchgate.net For example, oxidation of the starting ketone to the corresponding 1,2-diketone, followed by a Hinsberg cyclization with 2,2'-dimethyl thiodiglycolate, yields a fused thiophene (B33073) ring, forming a 2,8-dithia-dibenzo[e,h]azulene system. researchgate.net Similarly, condensation with (dimethyl-hydrazono)-acetaldehyde followed by reductive cyclization affords 1-aza-dibenzo[e,h]azulenes. researchgate.net
Ring expansion strategies have been employed to construct larger polycyclic aromatic systems. A tandem oxidative ring expansion of a six-membered ring to a seven-membered ring has been developed to create negatively curved polycyclic arenes. This method has been used to synthesize dibenzo[b,f]phenanthro[9,10-d]thiepine (DBPT). bohrium.com
Furthermore, the dibenzo[b,f]thiepine framework can serve as a precursor for polycyclic aromatic hydrocarbons through sulfur extrusion. For instance, heating a dibenzo[b,f]thiepine precursor with copper bronze can trigger sulfur extrusion and decarboxylation to yield a phenanthrene (B1679779) derivative. beilstein-journals.org Diels-Alder reactions of dibenzo[b,f]heteropines with suitable dienophiles also provide a pathway to complex fused systems. beilstein-journals.org
Microwave-assisted synthesis has emerged as an efficient method for constructing the dibenzo[b,f]thiepine core, significantly reducing reaction times compared to conventional heating. One such method involves a double palladium-catalyzed C-S bond formation using potassium thioacetate (B1230152) as the sulfur source with functionalized stilbenes. mdpi.com
Below are tables summarizing some of the fused polycyclic systems derived from dibenzo[b,f]thiepine.
Table 1: Fused Heterocyclic Systems via McMurry Coupling
| Starting Material Precursor | Fused System | Synthetic Strategy | Reference |
|---|---|---|---|
| 2,2'-Thiodibenzaldehyde | Dibenzo[b,f]thiepine | Intramolecular McMurry Coupling | nih.gov |
| Bis(indolyl) sulfide dialdehyde | Diindolothiepin | Intramolecular McMurry Coupling | nih.gov |
Table 2: Fused Heterocyclic Systems from Dibenzo[b,f]thiepin-10(11H)-one
| Reagent | Fused Ring | Resulting System Name | Reference |
|---|---|---|---|
| 2,2'-Dimethyl thiodiglycolate | Thiophene | 2,8-Dithia-dibenzo[e,h]azulene | researchgate.net |
| (Dimethyl-hydrazono)-acetaldehyde | Pyrrole | 1-Aza-dibenzo[e,h]azulene | researchgate.net |
| Hydrazine (B178648) | Pyrazole | Dibenzo[b,f]thiepino[4,5-d]pyrazole | researchgate.netresearchgate.net |
Potential Non Biological Applications and Broader Chemical Significance
Dibenzo[b,f]thiepines as Synthetic Intermediates in Organic Synthesis
The dibenzo[b,f]thiepine skeleton, including its chlorinated derivatives, serves as a crucial building block in the field of organic synthesis. accessscience.com These compounds are valuable synthons for constructing more complex molecular architectures. evitachem.com For instance, dibenzo[b,f]thiepin-10(11H)-one and its analogs are key intermediates for the creation of fused heterocyclic systems. researchgate.net Through reactions like cyclocondensation with appropriate binucleophiles, these synthons can be transformed into a variety of dibenzothiepino researchgate.netrsc.org-fused five-membered heterocycles. researchgate.net
Several synthetic strategies have been developed to access the dibenzo[b,f]thiepine core. nih.gov One notable method involves the intramolecular Friedel-Crafts acylation of [2-(phenylsulfanyl)phenyl]acetic acid, followed by halogenation of the resulting dihydrothiepinone intermediate. docsity.com Another approach utilizes a McMurry coupling as the key ring-forming step from bis(aryl) sulfide (B99878) precursors. nih.gov The versatility of these synthetic routes allows for the introduction of various substituents onto the dibenzo[b,f]thiepine scaffold, enabling the synthesis of a diverse library of compounds. nih.gov
The reactivity of the dibenzo[b,f]thiepine ring system also allows for further functionalization. For example, the sulfur atom in the thiepine (B12651377) ring can be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and spatial arrangement of the molecule. rsc.orgdocsity.com These modifications can be strategically employed in the total synthesis of complex natural products and other target molecules.
Role in Materials Science (e.g., organic semiconductors)
The rigid, planar structure and the presence of a sulfur atom in the dibenzo[b,f]thiepine core make it an attractive candidate for applications in materials science, particularly in the development of organic semiconductors. Thiophene-containing heteroacenes are known for their potential in enhancing intermolecular charge transport through strong sulfur-sulfur interactions. nih.gov
While direct studies on 2-Chlorodibenzo[b,f]thiepine as an organic semiconductor are not extensively reported, the broader class of dibenzothiophene (B1670422) and related fused-ring systems has shown significant promise. For instance, dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) has demonstrated high hole mobility in polycrystalline thin-film transistors, suggesting its potential for creating high-performance electronic devices. nih.gov The design of such molecules often focuses on increasing intermolecular π-π interactions and packing density to facilitate efficient charge transport. nih.gov
The ability to functionalize the dibenzo[b,f]thiepine skeleton allows for the fine-tuning of its electronic properties. The introduction of substituents like chlorine can modulate the frontier molecular orbital energy levels, which is a critical factor in designing efficient organic semiconductor materials. Further research into the solid-state packing and thin-film characteristics of this compound and its derivatives could reveal their potential in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgmdpi.com
Use as Ligands in Catalysis
The dibenzo[b,f]thiepine framework, with its sulfur atom and aromatic rings, possesses the necessary features to act as a ligand in transition metal catalysis. The sulfur atom can coordinate to a metal center, and the aromatic rings can be functionalized to modulate the steric and electronic properties of the resulting metal complex. nih.govrsc.org
While the direct application of this compound as a ligand is not extensively documented, the broader class of sulfur-containing heterocyclic compounds has been successfully employed in various catalytic systems. beilstein-journals.org For example, chiral thiepines have been synthesized and their coordination chemistry explored, although the sulfur atom in some 10,11-dihydrodibenzo[b,f]thiepines has been found to be unusually unreactive. rsc.orgrsc.org
The development of new ligand scaffolds is crucial for advancing homogeneous catalysis. nih.gov The dibenzo[b,f]thiepine structure offers a rigid backbone that can be elaborated with chiral auxiliaries or other functional groups to create novel ligands for asymmetric catalysis. mdpi.comnih.gov The chlorine substituent in this compound could influence the ligand's electronic properties and, consequently, the catalytic activity and selectivity of the corresponding metal complex. Further investigation into the coordination chemistry of this compound and its derivatives with various transition metals could lead to the discovery of new and efficient catalysts for a range of organic transformations.
Contribution to Fundamental Heterocyclic Chemistry
The study of dibenzo[b,f]thiepines, including this compound, contributes significantly to the fundamental understanding of heterocyclic chemistry. Thiepines are seven-membered, sulfur-containing heterocyclic compounds that are generally unstable and tend to extrude sulfur. docsity.com However, the fusion of two benzene (B151609) rings, as in the dibenzo[b,f]thiepine system, imparts considerable stability to the thiepine ring.
The chemistry of dibenzo[b,f]thiepines provides insights into the structure, reactivity, and aromaticity of medium-sized heterocyclic rings. researchgate.net Theoretical studies on thiepine-benzene sulfide valence isomerization and the hypervalency of sulfur in thiepines have been areas of continuous interest. researchgate.net The reactions of dibenzo[b,f]thiepines, such as electrophilic substitution, oxidation, and ring-opening reactions, expand the toolbox of synthetic methodologies for heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Chlorodibenzo[b,f]thiepine, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via cyclization reactions of precursor molecules like 8-chlorodibenzo[b,f]thiepin-10(11H)-one with reagents such as 2-dimethylaminoethyl chloride. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography. Melting points (>260°C, decomposition) and solubility profiles (slight in DMSO) are critical for validating purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray diffraction (XRD) are standard for structural confirmation. For example, XRD using SHELX software (e.g., SHELXL for refinement) resolves crystallographic data, while NMR identifies substituents like the chlorine atom at position 2 .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected resonance splitting in NMR) be resolved for this compound?
- Methodological Answer : Computational chemistry tools like Density Functional Theory (DFT) simulations can model electronic environments to explain anomalies. For instance, steric hindrance from the thiepine ring or intermolecular interactions in solution may split signals. Cross-referencing with IR spectroscopy (C=O stretching) and mass spectrometry (m/z 261.73) helps validate hypotheses .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at position 2 undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the thiepine ring. Kinetic studies under varying pH and temperature (e.g., 60–100°C in DMSO) reveal rate dependencies, while LC-MS monitors byproducts like dechlorinated derivatives .
Q. How should crystallographic discrepancies (e.g., unit cell parameters vs. predicted models) be addressed?
- Methodological Answer : Refinement using SHELX programs (e.g., SHELXL) with high-resolution data minimizes errors. Twinning or disorder in the crystal lattice requires iterative refinement cycles and validation via R-factor convergence (<5%). High-pressure crystallization may improve lattice stability .
Q. What strategies optimize the compound’s stability in pharmacological studies (e.g., as a Clothiapine precursor)?
- Methodological Answer : Stability is enhanced by avoiding protic solvents and light exposure. Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify degradation pathways. Co-crystallization with excipients (e.g., cyclodextrins) improves shelf life .
Q. How do structural modifications (e.g., substituent variation) influence biological activity in antipsychotic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
